3-Bromo-2-(pyridazin-3-yl)propanenitrile
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Overview
Description
3-Bromo-2-(pyridazin-3-yl)propanenitrile is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-pyridazine with acrylonitrile under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nitrile introduction reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(pyridazin-3-yl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, pyridazinones, and other heterocyclic compounds with potential biological activity .
Scientific Research Applications
3-Bromo-2-(pyridazin-3-yl)propanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(pyridazin-3-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(pyridazin-3-yl)propanenitrile: Unique due to its specific substitution pattern and potential for diverse chemical reactions.
Pyridazinone Derivatives: Known for their wide range of pharmacological activities, including antihypertensive and anti-inflammatory effects.
Pyridazine Derivatives: Used in various medicinal and industrial applications due to their versatile chemical properties.
Uniqueness
This compound stands out due to its combination of a bromine atom and a nitrile group, which allows for unique reactivity and the formation of diverse derivatives. This makes it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
3-bromo-2-pyridazin-3-ylpropanenitrile |
InChI |
InChI=1S/C7H6BrN3/c8-4-6(5-9)7-2-1-3-10-11-7/h1-3,6H,4H2 |
InChI Key |
HZIXARSVXKUKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)C(CBr)C#N |
Origin of Product |
United States |
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